Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane
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Overview
Description
Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane is an organosilicon compound characterized by the presence of both phenyl and trimethylsilyl groups. This compound is notable for its unique structural features, which include a silicon atom bonded to a phenyl group, a trimethylsilyl group, and an ethyl group. These structural elements confer specific chemical properties and reactivity patterns, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane typically involves the reaction of phenylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction can be represented as follows:
[ \text{PhSiH}_3 + \text{ClSiMe}_3 \rightarrow \text{PhSi(O-SiMe}_3\text{)H}_2 + \text{HCl} ]
Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a protecting group for sensitive functional groups.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is utilized in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane exerts its effects is primarily through its ability to form stable bonds with other molecules. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The phenyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(2-phenylethyl)silane: Similar in structure but with methoxy groups instead of trimethylsilyl groups.
Propargyloxytrimethylsilane: Contains a propargyloxy group instead of a phenyl group.
Phenyltrimethoxysilane: Similar phenyl group but with methoxy groups instead of trimethylsilyl groups.
Uniqueness
Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane is unique due to the combination of its phenyl and trimethylsilyl groups, which confer specific chemical properties and reactivity patterns. This combination makes it particularly useful in applications requiring both stability and reactivity, such as in the synthesis of complex organosilicon compounds and the modification of biomolecules.
Properties
CAS No. |
648428-52-8 |
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Molecular Formula |
C16H30OSi2 |
Molecular Weight |
294.58 g/mol |
IUPAC Name |
triethyl-[phenyl(trimethylsilyloxy)methyl]silane |
InChI |
InChI=1S/C16H30OSi2/c1-7-19(8-2,9-3)16(17-18(4,5)6)15-13-11-10-12-14-15/h10-14,16H,7-9H2,1-6H3 |
InChI Key |
HDSHOGLPMKDNID-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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